2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride
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Description
“2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” consists of a pyridine ring with a carbamimidoyl group at the 2-position and a carboxylic acid group at the 4-position . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.
Scientific Research Applications
Catalysis and Chemical Synthesis
- 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride has been studied for its role in catalysis. A related compound, crosslinked poly(4-vinylpyridine) hydrochloride, effectively catalyzes acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida, Hashimoto, & Kawabata, 1981).
Pharmaceutical and Drug Development
- In pharmaceutical research, compounds related to 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have shown potential as antibacterial agents (Rosen et al., 1988).
Material Science and Biochemistry
- Similar compounds, like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, are valuable in material science and biochemistry for their roles as β-turn and 310/α-helix inducers in peptides (Toniolo, Crisma, & Formaggio, 1998).
Bioconversion and Synthesis
- The bioconversion of related compounds, such as 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., demonstrates the utility of these compounds in producing antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Inorganic Chemistry and Coordination Chemistry
- 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride and its derivatives are also of interest in inorganic and coordination chemistry. For instance, studies involving rare earth carboxylic acid complexes highlight the diverse applications of pyridine derivatives in forming supramolecular structures (Zhao, Ren, Liu, & Wang, 2017).
Supramolecular Chemistry
- The formation of binary supramolecular organic salts from 2-aminoheterocyclic compounds and carboxylic acid derivatives, involving compounds like 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, demonstrates their role in hydrogen bonding and non-covalent interactions in supramolecular chemistry (Jin et al., 2011).
properties
IUPAC Name |
2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSULORFVAGORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.